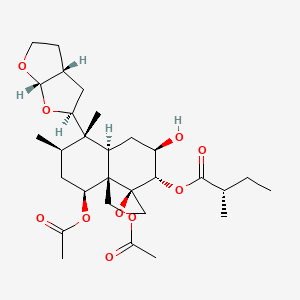

Dihydroajugapitin

Description

Properties

IUPAC Name |

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21+,22-,23-,24-,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVULWKEVGKECE-JORUAPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydroajugapitin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid, has emerged as a molecule of interest due to its presence in various medicinal plants of the Ajuga genus and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological functions of this compound. It includes detailed experimental protocols for its isolation, quantitative data on its biological efficacy, and visual representations of experimental workflows and putative signaling pathways to facilitate further research and drug development efforts.

Discovery and Structure

Natural Sources

This compound is a naturally occurring compound found predominantly in plants of the Ajuga genus (Lamiaceae family).

Documented Plant Sources

The following table summarizes the key plant species from which this compound has been isolated.

| Plant Species | Family | Part of Plant | Reference |

| Ajuga bracteosa | Lamiaceae | Whole plant | [1] |

| Ajuga iva | Lamiaceae | Leaves | |

| Ajuga remota | Lamiaceae | Aerial parts |

Experimental Protocols

Isolation of 14,15-Dihydroajugapitin from Ajuga bracteosa

The following protocol is based on the methodology described by Castro et al. (2011) for the isolation of neo-clerodane diterpenoids from Ajuga bracteosa.[1] The authors noted that the isolation procedure, particularly the use of solvents containing hydroxyl groups, can influence the types of diterpenoids obtained due to their labile nature.[1]

DOT Script for Isolation Workflow:

Caption: Isolation workflow for 14,15-Dihydroajugapitin from Ajuga bracteosa.

Methodology:

-

Extraction: Air-dried and powdered whole plants of Ajuga bracteosa are macerated with dichloromethane (CH2Cl2) at room temperature. The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.[1]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Further Purification: Fractions containing the compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water mixtures) to yield pure 14,15-Dihydroajugapitin.[1]

Spectroscopic Data for Structural Elucidation

The structure of this compound has been determined using a combination of 1D and 2D NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and mass spectrometry. While the raw spectra are typically found in the supporting information of research articles, the following table summarizes the expected chemical shifts for key functionalities based on the known structure and data from related compounds.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 5.0 - 6.5 | m | Vinylic protons |

| ¹H | 3.5 - 4.5 | m | Protons on carbons bearing oxygen |

| ¹H | 0.8 - 2.5 | m | Aliphatic and methyl protons |

| ¹³C | 170 - 180 | s | Carbonyl carbons (esters) |

| ¹³C | 100 - 150 | d | Vinylic carbons |

| ¹³C | 60 - 90 | d, t | Carbons attached to oxygen |

| ¹³C | 10 - 60 | q, t, d | Aliphatic carbons |

Note: This is a generalized representation. Actual chemical shifts may vary depending on the solvent and specific stereochemistry.

Biological Activities and Potential Mechanisms of Action

This compound and related neo-clerodane diterpenoids have been reported to exhibit a range of biological activities.

Antibacterial Activity

This compound has demonstrated antibacterial properties.

| Bacterial Strain | Activity | Quantitative Data |

| Escherichia coli | Antibacterial | MIC not specified in snippets |

| Staphylococcus aureus | Antibacterial | MIC not specified in snippets |

Acetylcholinesterase (AChE) Inhibition

Clerodane diterpenoids are known to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This activity suggests potential applications in the management of neurodegenerative diseases like Alzheimer's disease.

| Enzyme | Activity | IC₅₀ |

| Acetylcholinesterase (AChE) | Inhibition | Data not available for this compound specifically |

DOT Script for Proposed AChE Inhibition Pathway:

Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.

Insect Antifeedant Activity

A prominent biological activity of many neo-clerodane diterpenoids is their ability to deter feeding in various insect species.[2]

DOT Script for Proposed Antifeedant Action Pathway:

Caption: Putative signaling pathway for the insect antifeedant activity of this compound.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from the Ajuga genus, presents a promising scaffold for further investigation. Its documented antibacterial and potential acetylcholinesterase inhibitory activities warrant more in-depth studies to elucidate the precise mechanisms of action and to explore its therapeutic potential. The detailed isolation protocols and spectroscopic data provided in this guide are intended to facilitate such research. Future work should focus on the definitive identification of the first discovery of this compound, expanding the quantitative analysis of its biological activities against a wider range of targets, and exploring its biosynthetic pathways in Ajuga species.

References

The Uncharted Path: Elucidating the Dihydroajugapitin Biosynthesis Pathway in Ajuga Species

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid found in various Ajuga species, has garnered interest for its potential pharmacological activities. However, the precise biosynthetic pathway responsible for its production in these plants remains largely uncharacterized. This technical guide synthesizes the current understanding of neo-clerodane diterpenoid biosynthesis within the Lamiaceae family to propose a putative pathway for this compound. This document provides a framework for researchers, outlining key enzymatic steps, potential candidate genes, and detailed experimental protocols for the identification and characterization of the enzymes involved. Furthermore, it presents a compilation of available data on the isolation and structural elucidation of this compound, aiming to facilitate future research and unlock the potential of this natural product for drug development.

Introduction to this compound and the Ajuga Genus

The genus Ajuga, belonging to the Lamiaceae family, is a rich source of a diverse array of secondary metabolites, including phytoecdysteroids, iridoid glycosides, and a significant number of neo-clerodane diterpenoids.[1][2][3] These compounds are believed to play a role in the plant's defense mechanisms and have been investigated for a range of biological activities, including insect antifeedant, antimicrobial, and anti-inflammatory properties.[4][5]

This compound is a neo-clerodane diterpenoid that has been isolated from several Ajuga species, including Ajuga bracteosa and Ajuga remota.[6][7] Like other neo-clerodane diterpenoids, its core structure is a decalin ring system, and it is characterized by specific substitutions and stereochemistry that contribute to its biological activity. Understanding the biosynthesis of this compound is crucial for several reasons: it can unveil novel enzymes and biochemical reactions, provide a basis for metabolic engineering to enhance its production, and allow for the generation of structural analogs with potentially improved therapeutic properties.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Ajuga species has not been experimentally elucidated, a putative pathway can be constructed based on the well-established biosynthesis of other diterpenoids, particularly neo-clerodane diterpenoids in related Lamiaceae species. The proposed pathway begins with the universal precursor of diterpenes, geranylgeranyl diphosphate (GGPP), and involves two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

Formation of the neo-Clerodane Skeleton

The initial steps of this compound biosynthesis are presumed to follow the general route for diterpenoid synthesis in plants.

-

From Isoprenoid Precursors to GGPP: The biosynthesis starts with the methylerythritol phosphate (MEP) pathway in the plastids, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally, the 20-carbon precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP).

-

Cyclization by Diterpene Synthases (diTPSs): The formation of the characteristic bicyclic core of neo-clerodane diterpenoids is catalyzed by a pair of diterpene synthases.

-

Class II diTPS: A Class II diTPS initiates the cyclization of GGPP through a protonation-dependent mechanism to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate.

-

Class I diTPS: The LPP/CPP intermediate is then utilized by a Class I diTPS, which catalyzes further cyclization and rearrangement reactions to yield the neo-clerodane diphosphate skeleton.

-

Tailoring Steps by Cytochrome P450s and Other Enzymes

Following the formation of the neo-clerodane backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like reductases and acyltransferases to yield this compound. The CYP71 and CYP76 families are known to be heavily involved in the functionalization of diterpenoid skeletons in the Lamiaceae family.[3]

The proposed subsequent steps are:

-

Hydroxylations: Specific CYPs are responsible for introducing hydroxyl groups at various positions on the neo-clerodane skeleton.

-

Formation of the Furan Ring: A key feature of many neo-clerodane diterpenoids is a furan or a dihydrofuran ring. This is often catalyzed by a specific CYP, such as those from the CYP76AH subfamily, which can catalyze the formation of such rings from a hydroxylated precursor.

-

Reduction of the C14-C15 Double Bond: The "dihydro" prefix in this compound indicates the absence of a double bond between carbons 14 and 15, which is present in the related compound Ajugapitin.[7] This suggests the action of a reductase enzyme at a late stage of the pathway.

-

Acylations: The final structure of this compound may involve the addition of acyl groups by acyltransferases.

Below is a DOT script representation of the putative biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound in Ajuga species.

Quantitative Data

As of the date of this publication, there is a significant lack of quantitative data specifically for the this compound biosynthetic pathway. This includes enzyme kinetic parameters (Kcat, Km), in vivo metabolic flux analysis, and absolute quantification of pathway intermediates in Ajuga species. However, some studies have reported the quantification of various diterpenoids in Ajuga extracts, which can provide a starting point for understanding the metabolic output.

Table 1: Reported Neo-clerodane Diterpenoids in select Ajuga Species

| Compound | Ajuga Species | Method of Analysis | Reference |

| 14,15-Dihydroajugapitin | A. bracteosa | HPLC, NMR, MS | [7] |

| Ajugapitin | A. remota, A. bracteosa | HPLC, NMR, MS | [6][7] |

| Ajugarin I-V | A. remota | HPLC, NMR | [6] |

| Clerodin | A. remota | HPLC, NMR | [6] |

Note: This table is not exhaustive and is intended to provide examples of quantified compounds. The absolute concentrations are highly dependent on the plant's developmental stage, environmental conditions, and the specific tissue analyzed.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the involved enzymes. Below are detailed, generalized protocols for key experiments.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful tool for identifying candidate genes involved in specialized metabolic pathways.

Protocol 4.1.1: Transcriptome Sequencing and Analysis

-

Plant Material: Collect tissues from an Ajuga species known to produce this compound (e.g., young leaves, trichomes).

-

RNA Extraction: Extract total RNA using a suitable kit, ensuring high quality (RIN > 8).

-

Library Preparation and Sequencing: Prepare RNA-seq libraries and perform deep sequencing on a platform such as Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate the assembled transcripts using databases like NCBI nr, Swiss-Prot, and GO.

-

Identify putative diTPS and CYP transcripts based on sequence homology to known plant terpene synthases and cytochrome P450s, particularly those from the Lamiaceae family.

-

Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.

-

Functional Characterization of Diterpene Synthases

Protocol 4.2.1: Heterologous Expression and In Vitro Enzyme Assays

-

Cloning: Clone the full-length coding sequences of candidate diTPS genes into an E. coli expression vector (e.g., pET28a).

-

Protein Expression: Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

Protein Purification: Purify the recombinant His-tagged diTPS proteins using nickel-affinity chromatography.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, GGPP as the substrate, and a suitable buffer with a divalent cation (e.g., MgCl2).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards or databases to identify the cyclized product.

-

Functional Characterization of Cytochrome P450s

Protocol 4.3.1: Heterologous Expression in Yeast and In Vivo/In Vitro Assays

-

Cloning: Clone the full-length coding sequences of candidate CYP genes and a corresponding cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pESC-URA).

-

Yeast Transformation and Expression: Transform the constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11) and induce protein expression.

-

In Vivo Assay (Whole-cell Assay):

-

Co-express the candidate CYP and CPR in a yeast strain engineered to produce the putative neo-clerodane substrate (if the diTPSs are known and can be co-expressed).

-

Alternatively, feed the putative substrate to the yeast culture.

-

Extract the metabolites from the yeast culture and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise modified products.

-

-

In Vitro Assay (Microsomal Assay):

-

Isolate microsomes from the yeast culture expressing the CYP and CPR.

-

Perform an in vitro reaction containing the microsomes, the putative substrate, and an NADPH-regenerating system.

-

Extract and analyze the products by LC-MS.

-

Below is a DOT script illustrating a general workflow for enzyme identification and characterization.

Caption: General workflow for the identification and characterization of biosynthetic enzymes.

Conclusion and Future Outlook

The biosynthesis of this compound in Ajuga species represents a compelling area of research with implications for natural product chemistry, enzymology, and drug discovery. While the complete pathway remains to be elucidated, the proposed route, based on knowledge from related species, provides a solid foundation for future investigations. The application of modern 'omics' technologies, coupled with robust biochemical characterization, will be instrumental in identifying the specific diterpene synthases and cytochrome P450s responsible for the synthesis of this complex molecule. The experimental protocols outlined in this guide offer a roadmap for researchers to embark on this exciting journey of discovery. Unraveling the this compound biosynthetic pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable neo-clerodane diterpenoids.

References

- 1. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Cytochrome P450 Enzymes and Their Applications in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dihydroajugapitin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid that has been isolated from plants of the Ajuga genus. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound. Detailed information on its chemical properties and a plausible experimental protocol for its isolation are presented. Furthermore, a standard methodology for evaluating its antibacterial activity is described. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this complex natural product.

Chemical Structure and Stereochemistry

This compound, also known as 14,15-Dihydroajugapitin, is a complex diterpenoid belonging to the neo-clerodane class.[1] These compounds are characterized by a bicyclic decalin core and a variety of oxygen-containing functional groups.[2] The structural complexity and chirality of this compound are critical to its biological activity.

The systematic IUPAC name for this compound is [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate. This name precisely defines the absolute configuration at each of the numerous stereocenters within the molecule.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Biological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄O₁₀ | PubChem[3] |

| Molecular Weight | 552.65 g/mol | PubChem[3] |

| IUPAC Name | [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | PubChem[3] |

| CAS Number | 87480-84-0 | ChemicalBook[4] |

Table 2: Antibacterial Activity of this compound

| Organism | Assay Method | Result | Source |

| Escherichia coli | Agar well diffusion | Zone of inhibition: 25.0 ± 1.4 mm | Ganaie et al., 2017[5] |

| Escherichia coli | Broth microdilution | MIC: 500-1000 µg/ml | Ganaie et al., 2017[5] |

Experimental Protocols

Isolation of this compound from Ajuga bracteosa

The following is a generalized protocol for the isolation of neo-clerodane diterpenoids, including this compound, from Ajuga species, based on methodologies described in the literature.[1]

-

Extraction:

-

Air-dried and powdered aerial parts of Ajuga bracteosa are exhaustively extracted with a suitable solvent, such as dichloromethane or methanol, at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC).

-

A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

-

The stereochemistry is established through analysis of coupling constants in NMR spectra, NOESY experiments, and comparison with data from known related compounds.

-

Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard protocol for determining the MIC of a pure compound against E. coli using the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

A single colony of E. coli is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

-

The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by this compound have not been elucidated. Its antibacterial activity suggests interference with essential bacterial processes. The following diagram illustrates a general workflow for investigating the mechanism of action of a novel antibacterial compound like this compound.

Caption: A workflow for elucidating the mechanism of action of a novel antibacterial compound.

Conclusion

This compound is a structurally complex natural product with confirmed antibacterial properties. Its intricate stereochemistry likely plays a crucial role in its biological activity. While its full therapeutic potential is yet to be explored, this guide provides a foundational understanding for future research and development. Further studies are warranted to fully characterize its spectroscopic properties, elucidate its mechanism of action, and explore its potential as a lead compound for new antibacterial agents.

References

- 1. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial neoclerodane diterpenoids from Ajuga lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroajugapitin: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid, is a natural product isolated from plants of the Ajuga genus, notably Ajuga bracteosa. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. The information is presented to support research, drug discovery, and development activities involving this compound.

Chemical and Physical Properties

This compound, also referred to as 14,15-Dihydroajugapitin, possesses the molecular formula C₂₉H₄₄O₁₀.[1] Its structural complexity, characteristic of the neo-clerodane class of diterpenes, gives rise to its specific physicochemical properties. While comprehensive experimental data is limited in publicly accessible literature, the following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄O₁₀ | PubChem |

| Molecular Weight | 552.65 g/mol | ChemicalBook |

| CAS Number | 87480-84-0 | ChemicalBook |

| Boiling Point (Predicted) | 611.7 ± 55.0 °C | ChemicalBook |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 13.67 ± 0.70 | ChemicalBook |

Note: The boiling point, density, and pKa values are predicted based on computational models and have not been experimentally verified in the cited literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported. However, the isolation and structural elucidation of this compound have been described in studies on the chemical constituents of Ajuga bracteosa.

Isolation of this compound

A study by Verma et al. (2002) reported the isolation of 14,15-dihydroajugapitin from the whole plant of Ajuga bracteosa. The general procedure for isolating natural products from plant material, as suggested by this and similar studies, involves the following workflow:

Caption: General workflow for the isolation of this compound.

The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques.

Structural Elucidation Methodology

The primary methods for determining the structure of complex natural products like this compound involve a suite of spectroscopic analyses.

References

Dihydroajugapitin: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth analysis of the known biological activities of this compound, with a focus on its antibacterial, anti-mutagenic, and cholinesterase inhibitory properties. Detailed experimental protocols for the assessment of these activities are provided, alongside a compilation of available quantitative data. Furthermore, this guide explores the potential signaling pathways that may be modulated by this compound, offering a foundation for future mechanistic studies and drug development initiatives.

Introduction

This compound, chemically known as 14,15-Dihydroajugapitin, is a naturally occurring neo-clerodane diterpenoid found in various species of the Ajuga plant, a member of the Lamiaceae family.[1][2] Plants from the Ajuga genus have a long history of use in traditional medicine for treating a variety of ailments, including rheumatic fevers, dysentery, and inflammatory disorders.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive constituents from these plants, with this compound being a notable example. This guide aims to consolidate the current scientific knowledge on the biological activities and pharmacological potential of this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Pharmacological Potential

Current research has identified several key biological activities of this compound, highlighting its potential for therapeutic applications. These activities are summarized below, with quantitative data presented in structured tables for clarity and ease of comparison.

Antibacterial Activity

This compound has demonstrated noteworthy antibacterial activity against various human pathogenic bacteria.[3] This suggests its potential as a lead compound for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Table 1: Antibacterial Activity of 14,15-Dihydroajugapitin

| Bacterial Strain | Method | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Escherichia coli | Agar Well Diffusion | 25.0 ± 1.4 | 500 - 1000 | [3] |

Anti-mutagenic Activity

Studies have indicated that this compound possesses significant anti-mutagenic properties. This activity is crucial as it suggests a potential role for this compound in cancer chemoprevention by protecting against DNA damage induced by mutagens.

Table 2: Anti-mutagenic Activity of 14,15-Dihydroajugapitin

| Mutagen | Assay | Endpoint | Result | Reference |

| Ethyl methanesulfonate (EMS) | In vivo mouse micronucleus test | Reduction of micronuclei | 85.10% reduction | [3] |

Cholinesterase Inhibitory Activity

While direct IC50 values for this compound are not yet available in the reviewed literature, several studies on extracts of Ajuga bracteosa, from which this compound is isolated, have shown potent cholinesterase inhibitory activity.[1][2][4] Diterpenoids from the genus Ajuga have been reported to display inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range.[1] This suggests that this compound may contribute to this activity and warrants further investigation as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are a cornerstone of treatment.

Experimental Protocols

To facilitate further research and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited.

Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol is adapted from the methodology used to determine the antibacterial activity of 14,15-Dihydroajugapitin.[3]

Objective: To determine the susceptibility of pathogenic bacteria to 14,15-Dihydroajugapitin.

Materials:

-

Test compound: 14,15-Dihydroajugapitin

-

Bacterial strains (e.g., Escherichia coli)

-

Nutrient Agar

-

Sterile Petri dishes

-

Sterile cork borer

-

Incubator

-

Micropipettes

-

Control antibiotic (e.g., Ciprofloxacin)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Prepare and sterilize the Nutrient Agar medium according to the manufacturer's instructions.

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Prepare a fresh inoculum of the test bacterial strain and adjust its turbidity to 0.5 McFarland standard.

-

Evenly spread the bacterial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

-

Using a sterile cork borer, create wells of a specific diameter in the agar.

-

Prepare different concentrations of 14,15-Dihydroajugapitin dissolved in a suitable solvent.

-

Add a defined volume of each concentration of the test compound solution into the respective wells.

-

Add the solvent alone to one well as a negative control and a standard antibiotic solution to another well as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Prepare serial two-fold dilutions of 14,15-Dihydroajugapitin in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-mutagenic Activity Assay (In vivo Mouse Micronucleus Test)

This protocol is based on the methodology used to assess the anti-mutagenic activity of 14,15-Dihydroajugapitin against a known mutagen.[3]

Objective: To evaluate the ability of 14,15-Dihydroajugapitin to reduce the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of mice treated with a mutagen.

Materials:

-

Test compound: 14,15-Dihydroajugapitin

-

Experimental animals: Swiss albino mice

-

Mutagen: Ethyl methanesulfonate (EMS)

-

Fetal bovine serum

-

Giemsa stain

-

Methanol

-

Slides and coverslips

-

Microscope

Procedure:

-

Divide the mice into several groups: a negative control group (vehicle only), a positive control group (EMS only), and treatment groups (EMS + different doses of 14,15-Dihydroajugapitin).

-

Administer the respective treatments to the mice orally or via intraperitoneal injection for a specified duration.

-

At the end of the treatment period, sacrifice the mice by cervical dislocation.

-

Isolate the femur bones and aspirate the bone marrow into fetal bovine serum.

-

Centrifuge the cell suspension, discard the supernatant, and prepare smears of the cell pellet on clean glass slides.

-

Fix the smears with methanol and stain with Giemsa stain.

-

Examine the slides under a microscope and score the number of micronucleated polychromatic erythrocytes (MNPCEs) per 1000 polychromatic erythrocytes (PCEs).

-

Calculate the percentage reduction in micronuclei formation in the treatment groups compared to the positive control group.

Cholinesterase Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method for determining acetylcholinesterase and butyrylcholinesterase activity.

Objective: To measure the in vitro inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

Test compound: this compound

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

Positive control inhibitor (e.g., Galantamine)

Procedure:

-

Prepare solutions of the enzyme (AChE or BChE), substrate (ATCI or BTCI), and DTNB in phosphate buffer.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or positive control/blank).

-

Add the enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on related compounds and extracts from the Ajuga genus provides valuable insights into potential mechanisms of action.

PI3K/Akt and NF-κB Signaling Pathways

Metabolites of 8-O-acetylharpagide, a compound co-isolated with this compound from Ajuga bracteosa, have been shown to exert anti-cancer effects by modulating the PI3K/Akt signaling pathway.[4] Furthermore, these metabolites were found to suppress the expression of the AKT/NF-κB/MMP9 signaling axis in breast cancer models.[4] Given the structural similarities among compounds from the same plant, it is plausible that this compound may also interact with these critical pathways involved in cell survival, proliferation, and inflammation.

MAPK Signaling Pathway

Extracts from Ajuga taiwanensis have been demonstrated to promote wound healing through the activation of the PDGFR/MAPK pathway.[5] The mitogen-activated protein kinase (MAPK) signaling cascade is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and stress responses. The involvement of this pathway in the bioactivity of Ajuga extracts suggests that this compound could potentially modulate MAPK signaling, contributing to its observed biological effects.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from the Ajuga genus, exhibits a range of promising biological activities, including antibacterial and anti-mutagenic effects. While its cholinesterase inhibitory potential is strongly suggested by studies on related compounds and plant extracts, direct quantitative data is needed for confirmation. The exploration of its impact on key cellular signaling pathways, such as PI3K/Akt, NF-κB, and MAPK, is still in its nascent stages but holds the key to understanding its mechanisms of action.

Future research should focus on:

-

Determining the specific IC50 values of this compound against acetylcholinesterase and butyrylcholinesterase.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the precise mechanisms underlying its antibacterial and anti-mutagenic activities.

-

Investigating the direct effects of this compound on the PI3K/Akt, NF-κB, and MAPK signaling pathways to confirm its modulatory role and identify specific molecular targets.

-

Exploring other potential pharmacological activities based on the traditional uses of Ajuga species.

A deeper understanding of the pharmacological profile of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cholinesterase-inhibiting withanolides from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

A Technical Guide to Investigating the Mechanism of Action of Dihydroajugapitin: A Hypothetical Preliminary Study

Disclaimer: As of late 2025, specific preliminary studies on the mechanism of action of a compound named "Dihydroajugapitin" are not available in the public domain. This compound belongs to the neo-clerodane diterpenoid class of natural products.[1][2][3] Compounds in this class have shown a wide range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects.[1][3][4]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a hypothetical framework for the preliminary investigation of the mechanism of action of a novel neo-clerodane diterpenoid, exemplified by "this compound." The experimental designs, data, and pathways presented are illustrative and based on established methodologies for natural product research.

Hypothetical Quantitative Data Summary

To elucidate the biological activity of a novel compound, initial screening typically involves assessing its inhibitory effects on key enzymes, its anti-inflammatory potential, and its cytotoxicity against cancer cell lines. The following tables summarize hypothetical quantitative data that would be sought in preliminary studies for this compound.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Target Enzyme | Assay Type | This compound IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

| Cyclooxygenase-2 (COX-2) | Cell-free colorimetric | 15.8 ± 2.1 | Celecoxib | 0.04 ± 0.01 |

| 5-Lipoxygenase (5-LOX) | Cell-free spectrophotometric | 22.4 ± 3.5 | Zileuton | 0.5 ± 0.1 |

| Arginase I | Colorimetric | 61.9 ± 5.3 | NOHA | 10.2 ± 1.8 |

| NF-κB (p65) Activation | Luciferase Reporter Assay | 9.7 ± 1.2 | BAY 11-7082 | 2.5 ± 0.4 |

IC₅₀ (Half-maximal inhibitory concentration) values are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Assay Type | This compound EC₅₀ (µM) | Positive Control | Control EC₅₀ (µM) |

| Nitric Oxide (NO) Production | Griess Assay | 12.5 ± 1.9 | L-NAME | 25.0 ± 3.0 |

| TNF-α Secretion | ELISA | 18.2 ± 2.5 | Dexamethasone | 0.1 ± 0.02 |

| IL-6 Secretion | ELISA | 25.6 ± 3.1 | Dexamethasone | 0.08 ± 0.01 |

| IL-1β Secretion | ELISA | 21.3 ± 2.8 | Dexamethasone | 0.09 ± 0.01 |

EC₅₀ (Half-maximal effective concentration) values are presented as mean ± standard deviation from three independent experiments.

Table 3: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay Type | This compound IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

| HeLa | Cervical Cancer | MTT Assay | 35.2 ± 4.1 | Doxorubicin | 0.8 ± 0.1 |

| MCF-7 | Breast Cancer | MTT Assay | 41.7 ± 5.3 | Doxorubicin | 1.2 ± 0.2 |

| A549 | Lung Cancer | SRB Assay | 29.8 ± 3.7 | Cisplatin | 5.5 ± 0.7 |

| VERO | Normal Kidney (Control) | MTT Assay | > 100 | - | - |

IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 48 hours of treatment.

Detailed Experimental Protocols

The following protocols describe the methodologies for generating the quantitative data presented above.

Enzyme Inhibition Assays

2.1.1 COX-2 Inhibition Assay (Cell-free, Colorimetric)

-

Reagents: COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), heme, reaction buffer (e.g., Tris-HCl).

-

Procedure:

-

Prepare a 96-well plate. Add 10 µL of various concentrations of this compound (dissolved in DMSO) or positive control (Celecoxib) to respective wells.

-

Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

To initiate the reaction, add 10 µL of arachidonic acid and 10 µL of the colorimetric probe.

-

Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction. Determine the percentage of inhibition for each concentration relative to a DMSO control.

-

Calculate the IC₅₀ value by plotting percentage inhibition versus log concentration.

-

Anti-Inflammatory Activity Assays

2.2.1 Measurement of NO, TNF-α, and IL-6 in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

TNF-α and IL-6 ELISA:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Calculate EC₅₀ values for the inhibition of each mediator.

-

Cytotoxicity Assays

2.3.1 MTT Assay for Cell Viability

-

Cell Culture: Culture cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., VERO) in their respective recommended media.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound or a positive control (e.g., Doxorubicin) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The anti-inflammatory and cytotoxic activities of natural products are often mediated through the modulation of key intracellular signaling pathways.[6] The NF-κB and MAPK pathways are critical regulators of inflammation and cell survival.[7][8]

Caption: Figure 1: A generalized workflow for natural product drug discovery.

Caption: Figure 2: Potential inhibition of the NF-κB pathway by this compound.

References

- 1. Discovery of Novel Neo-Clerodane Derivatives as Potent Dual-Functional Antiosteoporosis Agents through Targeting Peroxisome Proliferator-Activated Receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 7. MAPK signaling pathway | Abcam [abcam.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

The Ecological Role of Dihydroajugapitin in Ajuga Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid found in various species of the genus Ajuga, plays a significant role in the chemical defense strategies of these plants. This technical guide provides an in-depth analysis of the ecological functions of this compound, focusing on its potent insect antifeedant and antibacterial properties. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the biosynthetic pathway of its parent compound class. This information is intended to support further research into the natural product's potential applications in agriculture and medicine.

Introduction

Plants of the genus Ajuga, commonly known as bugleweeds, are recognized for their rich and diverse secondary metabolite profiles, which contribute to their resilience against herbivores and pathogens.[1] Among these compounds, the neo-clerodane diterpenoids are a prominent class, with this compound being a notable example. This compound has been isolated from several Ajuga species, including A. iva, A. chamaepitys, A. orientalis, and A. bracteosa.[1] Its ecological significance primarily lies in its function as a chemical deterrent, protecting the plant from environmental pressures.

Ecological Functions of this compound

The primary ecological role of this compound is defensive, manifesting through two key biological activities: insect antifeedant effects and antimicrobial action.

Insect Antifeedant Activity

This compound is a potent antifeedant, particularly against lepidopteran larvae such as Spodoptera littoralis. Its presence in the leaves of Ajuga plants deters feeding, thereby reducing herbivory and protecting the plant's photosynthetic tissues. This deterrence is a crucial survival mechanism for the plant.

Antibacterial Activity

In addition to its anti-herbivore properties, this compound exhibits antibacterial activity against a range of human pathogenic bacteria.[2] This suggests a broader defensive role, potentially protecting the plant from pathogenic microbial infections. While its efficacy against specific plant pathogens is not yet extensively documented, its inherent antimicrobial properties are a key aspect of its ecological function.

Quantitative Data

The concentration and efficacy of this compound vary between Ajuga species and plant tissues. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Various Ajuga Species

| Ajuga Species | Plant Part | Concentration (µg/g dry weight) | Reference |

| Ajuga iva | Leaves | Highest among tested species | [1] |

| Ajuga iva | Roots | Lower than in leaves | [1] |

| Ajuga chamaepitys | Leaves | Negligible or undetectable | [1] |

| Ajuga chamaepitys | Roots | Negligible or undetectable | [1] |

| Ajuga orientalis | Leaves | Negligible or undetectable | [1] |

| Ajuga orientalis | Roots | Negligible or undetectable | [1] |

Table 2: Antifeedant Activity of this compound against Spodoptera littoralis

| Compound | Concentration | Antifeedant Index (%) | Activity Threshold | Reference |

| This compound | 10 ppm | 100 | 0.1 ppm |

Table 3: Antibacterial Activity of this compound from Ajuga bracteosa

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 | [2] |

| Other pathogenic bacteria | Variable | 500 - 1000 | [2] |

Experimental Protocols

Isolation and Purification of this compound from Ajuga Plants (Generalized Protocol)

This protocol is a generalized procedure based on methodologies described for the isolation of neo-clerodane diterpenoids from Ajuga species.

-

Extraction:

-

Air-dry the aerial parts of the Ajuga plant material and grind into a fine powder.

-

Perform a maceration extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 48-72 hours).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Chromatographic Purification:

-

Employ column chromatography on the active fraction using silica gel as the stationary phase.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and analyze them by TLC.

-

Pool fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.

-

-

Structure Elucidation:

-

Confirm the structure of the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

-

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol describes a standard method for assessing the antifeedant activity of this compound against Spodoptera littoralis.

-

Insect Rearing:

-

Rear Spodoptera littoralis larvae on an artificial diet in a controlled environment (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Use third-instar larvae for the bioassay.

-

-

Preparation of Test Substance:

-

Dissolve the purified this compound in a suitable solvent (e.g., acetone) to prepare a stock solution.

-

Prepare serial dilutions of the stock solution to obtain the desired test concentrations.

-

-

Bioassay Procedure:

-

Excise leaf discs from a suitable host plant (e.g., castor bean, Ricinus communis) using a cork borer.

-

Apply a known volume of the test solution evenly onto the surface of each leaf disc.

-

Use a solvent-treated disc as a negative control.

-

Allow the solvent to evaporate completely.

-

Place each treated leaf disc in a separate Petri dish lined with moist filter paper.

-

Introduce one pre-starved (for 4-6 hours) third-instar larva into each Petri dish.

-

Maintain the Petri dishes in the same controlled environment used for insect rearing.

-

-

Data Collection and Analysis:

-

After a set period (e.g., 24 hours), measure the area of the leaf disc consumed by the larva using a leaf area meter or image analysis software.

-

Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc.

-

Biosynthesis of Neo-clerodane Diterpenoids

The biosynthesis of neo-clerodane diterpenoids, including this compound, in plants of the Lamiaceae family begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), within the plastids. While the specific enzymatic steps leading to this compound are not fully elucidated, the general pathway is understood to proceed through several key transformations. The initial cyclization of GGPP is catalyzed by a class II diterpene synthase to form a bicyclic intermediate, which is then rearranged by a class I diterpene synthase. Subsequent modifications, such as oxidations and acetylations, are carried out by cytochrome P450 monooxygenases and acetyltransferases to yield the final diverse structures of neo-clerodane diterpenoids.

Visualizations

Generalized Biosynthetic Pathway of Neo-clerodane Diterpenoids

Caption: Generalized biosynthetic pathway of neo-clerodane diterpenoids.

Experimental Workflow for Isolation and Bioassay

Caption: Experimental workflow for isolation and bioassay of this compound.

Conclusion

This compound is a key secondary metabolite in Ajuga plants, contributing significantly to their defense against herbivores and potentially microbial pathogens. Its potent antifeedant and antibacterial activities highlight its ecological importance and suggest its potential for development as a natural pesticide or a lead compound for novel pharmaceuticals. Further research is warranted to fully elucidate its biosynthetic pathway, explore its efficacy against a broader range of agricultural pests and plant pathogens, and to optimize its extraction and purification for potential commercial applications.

References

The Natural Realm of Dihydroajugapitin: A Technical Guide to its Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid primarily isolated from the genus Ajuga, represents a fascinating scaffold for natural product chemistry and drug discovery. This technical guide delves into the derivatives and analogues of this compound found in nature, providing a comprehensive overview of their isolation, structural elucidation, and biological activities. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided. Furthermore, a generalized experimental workflow for the isolation and characterization of these compounds is visualized using the DOT language. This document aims to serve as a valuable resource for researchers engaged in the exploration of this promising class of natural products.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites. Among these, the neo-clerodane diterpenoids have garnered significant attention for their diverse chemical structures and pronounced biological activities. This compound, a prominent member of this class, has been isolated from species such as Ajuga iva and Ajuga bracteosa.[1] Its core structure has been a template for a variety of naturally occurring derivatives and analogues, showcasing nature's biosynthetic ingenuity. These compounds have demonstrated a range of biological effects, including antibacterial, antifeedant, and antimutagenic properties, making them attractive candidates for further investigation in drug development programs.

This compound Derivatives and Analogues in Nature

Numerous derivatives and analogues of this compound have been isolated and characterized from various Ajuga species. These compounds typically feature the characteristic neo-clerodane skeleton but differ in their substitution patterns, including the nature and position of ester groups, hydroxylations, and the saturation level of the furan ring. A summary of prominent this compound-related compounds is presented below.

Key Derivatives and Analogues

-

Ajugapitin: A closely related analogue, often co-isolated with this compound.[2][3][4]

-

Ajubractins A-E: A series of neo-clerodane diterpenoids isolated from Ajuga bracteosa.[2][3]

-

14-hydro-15-hydroxyajugapitin: An analogue identified from Ajuga bracteosa.[5]

-

14, 15-dihydroajugachin B: A derivative isolated from Ajuga turkestanica.[4][6]

-

Chamaepitin (14-hydro-15-hydroxyajugachin B): Another related compound from Ajuga turkestanica.[6]

-

Lupulin A: A neo-clerodane diterpene isolated alongside this compound derivatives.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its selected derivatives, including their molecular formula, molecular weight, and reported biological activities.

Table 1: Physicochemical Properties of this compound and Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source | Reference |

| This compound | C₂₉H₄₄O₁₀ | 552.66 | Ajuga iva, Ajuga bracteosa | [1] |

| Ajugapitin | C₂₉H₄₂O₁₀ | 550.64 | Ajuga turkestanica, Ajuga bracteosa | [2][6] |

| 14,15-dihydroajugachin B | C₃₁H₄₆O₁₂ | 610.69 | Ajuga turkestanica | [6] |

| Chamaepitin | Not Specified | Not Specified | Ajuga turkestanica | [6] |

| Ajugachin B | Not Specified | Not Specified | Ajuga turkestanica | [6] |

Table 2: Antibacterial Activity of 14,15-Dihydroajugapitin

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 | |

| Staphylococcus aureus | Not Specified | 500 - 1000 | |

| Pseudomonas aeruginosa | Not Specified | 500 - 1000 | |

| Bacillus subtilis | Not Specified | 500 - 1000 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of this compound and its derivatives.

General Extraction and Isolation of Neo-clerodane Diterpenoids from Ajuga species

This protocol is a generalized procedure based on methodologies reported in the literature.[2][3][6]

-

Plant Material Collection and Preparation: Aerial parts of the Ajuga species are collected, air-dried in the shade, and then ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) or a dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.

-

Column Chromatography: The bioactive fraction (often the EtOAc fraction for neo-clerodane diterpenoids) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.

-

Further Purification: Fractions containing compounds of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column with a mobile phase of methanol-water or acetonitrile-water mixtures.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol is adapted from the methodology described for testing the antibacterial activity of 14, 15-dihydroajugapitin.[7]

-

Preparation of Bacterial Inoculum: The test bacteria are grown in a suitable broth medium overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

-

Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the MHA plates.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.

-

Application of Test Compound: A specific concentration of the isolated compound (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound derivatives from Ajuga species.

Caption: Generalized workflow for the isolation and identification of bioactive compounds.

Conclusion

This compound and its naturally occurring derivatives represent a structurally diverse and biologically significant class of neo-clerodane diterpenoids. The information compiled in this guide highlights the considerable potential of these compounds in the development of new therapeutic agents. The provided data and protocols offer a solid foundation for researchers to build upon, facilitating further exploration into the chemical diversity and pharmacological properties of this promising family of natural products. Future research should focus on elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications through more extensive preclinical and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neo-Clerodane Diterpenes from Ajuga turkestanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clerodane diterpenoids from Ajuga bracteosa Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroajugapitin: A Technical Review of a Bioactive Neo-clerodane Diterpenoid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid that has been isolated from various plants of the Ajuga genus, most notably Ajuga bracteosa Wall. ex Benth.[1] The Ajuga genus, belonging to the Lamiaceae family, has a rich history in traditional medicine, particularly in Ayurvedic and traditional Chinese medicine systems, where it has been used to treat a variety of ailments including rheumatism, gout, and inflammation.[2] The scientific investigation into the chemical constituents of Ajuga species has led to the isolation and characterization of a diverse array of bioactive compounds, with neo-clerodane diterpenoids being a prominent class. This compound is one such compound, and its biological activities have been a subject of scientific inquiry. This technical guide provides a comprehensive review of the available literature on 14,15-Dihydroajugapitin, focusing on its isolation, biological activities, and potential mechanisms of action. As of the latest literature review, a total chemical synthesis for 14,15-Dihydroajugapitin has not been reported.

Isolation and Purification

14,15-Dihydroajugapitin is typically isolated from the aerial parts of Ajuga species. The isolation process is challenging due to the presence of a complex mixture of related diterpenoids, some of which are labile.[1][3] A general workflow for the isolation and purification of this compound is presented below.

Caption: General workflow for the isolation and purification of 14,15-Dihydroajugapitin.

Experimental Protocol: Isolation of 14,15-Dihydroajugapitin

The following protocol is a synthesized representation based on methodologies reported for the isolation of neo-clerodane diterpenoids from Ajuga species.[1][3][4]

-

Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Ajuga bracteosa are subjected to exhaustive extraction with methanol at room temperature.

-

The methanol extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Column Chromatography:

-

The crude methanol extract is adsorbed onto silica gel and subjected to silica gel column chromatography.

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

-

"Hydroxyl-Free" Purification (Optional but Recommended):

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by semi-preparative reversed-phase HPLC (RP-HPLC).[4][5]

-

A C18 column is typically used with a gradient elution system of water and methanol.[5]

-

The eluent is monitored by a UV detector, and the peak corresponding to 14,15-Dihydroajugapitin is collected.

-

-

Structure Elucidation:

Biological Activities

14,15-Dihydroajugapitin has been evaluated for several biological activities. The most well-documented of these are its antibacterial and antimutagenic properties.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against the Gram-negative bacterium Escherichia coli.[2][6]

| Parameter | Test Organism | Result | Reference |

| Zone of Inhibition | Escherichia coli | 25.0 ± 1.4 mm | [2][6] |

| Minimum Inhibitory Concentration (MIC) | Various pathogenic bacteria | 500 - 1000 µg/ml | [2][6] |

Experimental Protocol: Agar Well Diffusion Assay

The antibacterial activity of this compound is typically assessed using the agar well diffusion method.[2][6][7][8][9][10]

Caption: Workflow for the agar well diffusion assay to determine antibacterial activity.

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable broth, with its turbidity adjusted to match a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Test Compound: A specific volume of a known concentration of 14,15-Dihydroajugapitin dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control (negative control) and a standard antibiotic (positive control) are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Antimutagenic Activity

This compound has been shown to possess significant antimutagenic properties in an in vivo mouse model.

| Parameter | Mutagen | Result | Reference |

| Reduction of Micronuclei | Ethyl methanesulfonate (EMS) | 85.10% |

Experimental Protocol: In Vivo Mouse Micronucleus Assay

The antimutagenic activity is evaluated by assessing the reduction in micronuclei formation in mouse bone marrow cells.[6][11][12][13][14]

Caption: Workflow for the in vivo mouse micronucleus assay for antimutagenicity.

-

Animal Groups: Mice are divided into groups: a negative control group, a positive control group (treated with a known mutagen like EMS), and test groups (treated with this compound prior to EMS administration).

-

Dosing: The test compound is administered to the mice, followed by the administration of the mutagen.

-

Sample Collection: At a specified time after treatment, the mice are euthanized, and bone marrow is flushed from the femurs.

-

Slide Preparation: The bone marrow cells are centrifuged, and the pellet is used to prepare smears on glass slides.

-

Staining: The slides are stained with a suitable dye (e.g., Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: The number of micronucleated PCEs (MNPCEs) per a certain number of PCEs is counted under a microscope.

-

Data Analysis: The frequency of MNPCEs in the test group is compared to that of the positive and negative control groups to determine the percentage reduction in mutagenicity.

Other Potential Activities

While specific quantitative data for 14,15-Dihydroajugapitin is limited, the broader class of neo-clerodane diterpenoids from Ajuga species has been reported to possess other biological activities, including anti-inflammatory and antifeedant effects.

-

Anti-inflammatory Activity: Several neo-clerodane diterpenoids isolated from Ajuga species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[2][15][16][17][18][19][20][21]

| Compound (from Ajuga species) | IC50 for NO Inhibition (µM) | Reference |

| Ajugapantanin B (A. pantantha) | 20.2 | [2] |

| Ajugapantanin F (A. pantantha) | 27.0 | [2] |

| Ajugapantanin H (A. pantantha) | 25.8 | [2] |

| Unnamed Diterpene (A. decumbens) | Inhibitory effects noted | [16] |

-

Antifeedant Activity: Crude extracts of A. bracteosa have shown significant antifeedant activity against Spilosoma obliqua.[22] Furthermore, several neo-clerodane diterpenes isolated from Ajuga remota have demonstrated antifeedant properties against Spodoptera littoralis.[4][5] While 14,15-Dihydroajugapitin was identified in this study, specific quantitative antifeedant data for it was not provided in the abstract. Other studies on compounds from Ajuga nipponensis have reported AFI50 values against Plutella xylostella.[23]

Proposed Mechanism of Action: Anti-inflammatory Effects

Based on studies of related neo-clerodane diterpenoids from Ajuga species, a plausible mechanism for the anti-inflammatory activity of this compound involves the modulation of the nitric oxide (NO) and NF-κB signaling pathways.[2][15][16][24]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The release of NF-κB allows it to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of large amounts of nitric oxide, a key mediator of inflammation. It is proposed that neo-clerodane diterpenoids, and potentially this compound, can inhibit this pathway, leading to a reduction in iNOS expression and consequently, a decrease in NO production.

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion